



# **Application Notes and Protocols for** Tetramethylrhodamine, Ethyl Ester (TMRE)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Tetramethylrhodamine, Ethyl Ester (TMRE), a fluorescent dye for the quantification of mitochondrial membrane potential ( $\Delta \Psi m$ ) in live cells.

### Introduction

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeable, cationic fluorescent dye that accumulates in active mitochondria in response to their negative membrane potential.[1][2] In healthy, non-apoptotic cells, the mitochondrial membrane is polarized, leading to the sequestration and bright red-orange fluorescence of **TMRE** within the mitochondria.[1][3][4][5] Conversely, in apoptotic or metabolically stressed cells, the mitochondrial membrane potential collapses, preventing the accumulation of **TMRE** and resulting in a decrease in fluorescence intensity.[1][2][6] This characteristic makes **TMRE** a valuable tool for assessing mitochondrial health and investigating cellular processes such as apoptosis.[4][5][6]

**TMRE** is suitable for a variety of applications, including fluorescence microscopy, flow cytometry, and microplate-based assays.[1][7] It is important to note that **TMRE** is intended for use in live cells and is not compatible with fixation methods.[1][6] For depolarization control experiments, the mitochondrial uncoupler Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) or Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) can be used to dissipate the mitochondrial membrane potential.[1][7][8]



### **Data Presentation**

**TMRE Stock and Working Concentrations** 

Parameter	Recommendation	Solvent	Storage
Stock Solution Concentration	0.2 - 25 mM (A 1 mM stock in DMSO is common)	High-quality, anhydrous DMSO	Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6] [7][9]
Working Concentration for Microplate Assays	200 - 1000 nM	Pre-warmed cell culture medium	Prepare fresh before use.
Working Concentration for Flow Cytometry	20 - 400 nM	Pre-warmed cell culture medium or buffer (e.g., PBS)	Prepare fresh before use.[6][10]
Working Concentration for Fluorescence Microscopy	20 - 200 nM	Pre-warmed cell culture medium or buffer (e.g., PBS)	Prepare fresh before use.[6][10]

Note: The optimal working concentration is cell-type dependent and should be determined empirically by the user.[6][7]

**Spectral Properties** 

Property	Wavelength (nm)
Excitation Maximum	~549 nm
Emission Maximum	~575 nm

These values can be used as a guide for setting up fluorescence detection instrumentation.

## **Experimental Protocols**

**Protocol 1: Preparation of TMRE Stock Solution** 



This protocol describes the preparation of a 1 mM TMRE stock solution in DMSO.

#### Materials:

- TMRE powder
- Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Bring the vial of **TMRE** powder and DMSO to room temperature.
- Prepare a 1 mM stock solution by dissolving the TMRE powder in the appropriate volume of DMSO. For example, to prepare a 1 mM stock solution from 1 mg of TMRE (MW = 514.95 g/mol ), dissolve it in 1.94 mL of DMSO.[6]
- Vortex the solution thoroughly until the **TMRE** is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C, protected from light.

# Protocol 2: Measurement of Mitochondrial Membrane Potential using a Fluorescence Microplate Reader

This protocol is suitable for high-throughput screening of compounds that may affect mitochondrial membrane potential.

#### Materials:

- · Cells of interest
- Black, clear-bottom 96-well microplate



- Complete cell culture medium
- TMRE stock solution (1 mM in DMSO)
- FCCP or CCCP stock solution (e.g., 20 mM in DMSO) for positive control
- Assay buffer (e.g., PBS or HBSS)
- Fluorescence microplate reader

### Procedure:

- Seed cells in a black, clear-bottom 96-well plate at a density that will result in a nearconfluent monolayer at the time of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
- On the day of the assay, treat the cells with the experimental compounds for the desired duration. For the positive control, add FCCP or CCCP to a final concentration of 10-50  $\mu$ M and incubate for 10-30 minutes.[1][8]
- Prepare the TMRE working solution by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 200-1000 nM).
- Add the TMRE working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[1][11]
- Gently aspirate the medium containing TMRE and wash the cells twice with pre-warmed assay buffer.[7]
- Add 100 μL of pre-warmed assay buffer to each well.
- Measure the fluorescence intensity using a microplate reader with excitation at ~549 nm and emission at ~575 nm.

# Protocol 3: Analysis of Mitochondrial Membrane Potential by Flow Cytometry



This protocol allows for the quantitative analysis of mitochondrial membrane potential at the single-cell level.

#### Materials:

- Cells of interest (suspension or adherent)
- Complete cell culture medium
- TMRE stock solution (1 mM in DMSO)
- FCCP or CCCP stock solution for positive control
- Flow cytometry tubes (polypropylene is recommended as TMRE can adhere to polystyrene)
   [6]
- Assay buffer (e.g., PBS with 0.5% BSA)
- Flow cytometer

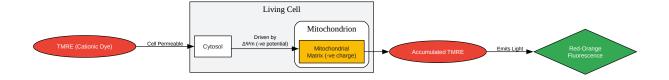
### Procedure:

- Prepare a single-cell suspension of your cells of interest at a concentration of approximately
   1 x 10<sup>6</sup> cells/mL in pre-warmed complete cell culture medium.
- Treat the cells with your experimental compounds as required. For the positive control, add FCCP or CCCP to a final concentration of 10-50 µM and incubate for 10-30 minutes.[1][8]
- Prepare the TMRE working solution by diluting the 1 mM stock solution in pre-warmed complete cell culture medium to the desired final concentration (e.g., 50-400 nM).
- Add the TMRE working solution to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.[6]
- (Optional) Wash the cells once with pre-warmed assay buffer by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet. This can help to reduce background fluorescence.
- Resuspend the cells in an appropriate volume of assay buffer for flow cytometric analysis.



• Analyze the samples on a flow cytometer, detecting the **TMRE** signal in the appropriate channel (e.g., PE or a similar channel with excitation around 488 or 561 nm and emission around 575 nm).

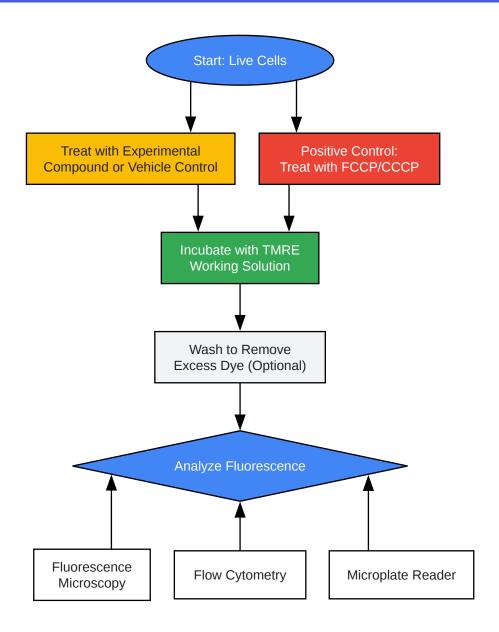
### **Visualizations**



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Caption: Mechanism of **TMRE** accumulation in healthy mitochondria.





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Caption: General experimental workflow for **TMRE** assays.

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